Chlormequat

描述

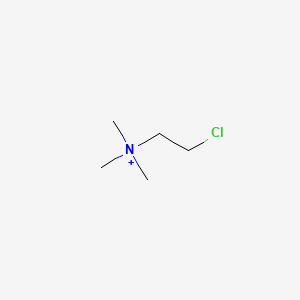

Structure

3D Structure

属性

CAS 编号 |

7003-89-6 |

|---|---|

分子式 |

(ClCH2CH2N(CH3)3)Cl C5H13Cl2N C5H13ClN+ |

分子量 |

122.62 g/mol |

IUPAC 名称 |

2-chloroethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H13ClN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1 |

InChI 键 |

JUZXDNPBRPUIOR-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCl |

规范 SMILES |

C[N+](C)(C)CCCl |

其他CAS编号 |

7003-89-6 999-81-5 |

物理描述 |

COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. |

Pictograms |

Irritant; Health Hazard |

溶解度 |

Solubility in water, g/100ml at 20 °C: 74 (good) |

同义词 |

Chloride, Chlormequat Chloride, Chlorocholine Chlorinecolinchloride Chlormequat Chlormequat Chloride Chlorocholine Chloride Cycocel |

蒸汽压力 |

Vapor pressure at 20 °C: negligible |

产品来源 |

United States |

Foundational & Exploratory

Chlormequat's Role in Gibberellin Biosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid plant hormones that play a critical role in regulating a wide array of developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit senescence.[1] The precise control of GA levels is crucial for normal plant growth and development. Plant growth retardants are synthetic compounds used to reduce unwanted shoot growth in agronomic and horticultural crops.[2]

Chlormequat chloride (CCC), a quaternary ammonium compound, was one of the first plant growth regulators discovered and is widely used to produce more compact plants with shorter, stronger stems, thereby preventing lodging in cereal crops.[3][4][5] Its primary mechanism of action is the inhibition of gibberellin biosynthesis.[6][7] This technical guide provides an in-depth examination of the molecular and biochemical basis of this compound's inhibitory action on the GA biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of Early GA Biosynthesis

The biosynthesis of gibberellins is a complex pathway that occurs in three distinct cellular compartments: proplastids, the endoplasmic reticulum, and the cytosol.[8][9] this compound acts at the very beginning of this pathway, targeting the enzymes located in the proplastids.

As an "onium-type" growth retardant, this compound specifically inhibits the terpene cyclases responsible for converting Geranylgeranyl diphosphate (GGPP) into ent-kaurene.[2][10] The primary targets are:

-

ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the cyclization of the C20 precursor GGPP to ent-copalyl diphosphate (CPP).[8][11] this compound is a potent inhibitor of this step.

-

ent-kaurene synthase (KS): This enzyme catalyzes the subsequent conversion of CPP to ent-kaurene, the first tetracyclic intermediate in the pathway.[1][8] this compound also inhibits this enzyme, though generally to a lesser extent than its effect on CPS.[8]

By blocking these initial cyclization steps, this compound effectively halts the production of all downstream gibberellins, leading to reduced levels of bioactive GAs (like GA1 and GA4) in the plant. This reduction in active GAs results in decreased cell elongation and the characteristic dwarfing or growth-retarding effect.[10][12]

Gibberellin Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the early stages of the gibberellin biosynthesis pathway, highlighting the specific points of inhibition by this compound.

Quantitative Data on this compound Inhibition

The efficacy of this compound can vary significantly depending on the plant species, the experimental system (in vitro vs. in planta), and the concentration applied. While specific IC50 values are not always reported in comparative literature, dose-response studies demonstrate its inhibitory effects on both biochemical and morphological levels.

| Experimental System | Species / Tissue | This compound Conc. | Observed Effect | Reference |

| Cell-free enzyme system | Cucurbita maxima (pumpkin) endosperm | 10⁻³ M | Did not significantly affect the spectrum of GAs and GA precursors, suggesting low in vitro activity in this system. | [8] |

| Cell-free enzyme system | Germinating wheat seedlings | Not specified | Showed more pronounced inhibitory effects compared to the pumpkin system. | [8] |

| Whole Plant (Tuber) | Coleus parviflorus | 10 ppm - 1000 ppm | Dose-dependent decrease in the number of sprouts and seedling length. At 1000 ppm, mean sprouts were 1.3 vs. 3.3 in control after 36 days. | [13] |

| Whole Plant (Tuber) | Coleus parviflorus | 10 ppm - 1000 ppm | Dose-dependent increase in the number of leaves due to loss of apical dominance. At 1000 ppm, mean leaf number was 25.0 vs. 12.6 in control after 36 days. | [13] |

Experimental Protocols

Determining the inhibitory effect of this compound on gibberellin biosynthesis typically involves in vitro enzyme assays using cell-free extracts or in planta analysis of endogenous gibberellin levels after treatment.

Protocol: In Vitro Inhibition Assay of ent-Kaurene Synthesis

This protocol provides a generalized method for assessing the inhibitory activity of this compound on the conversion of GGPP to ent-kaurene in a cell-free system.

Objective: To quantify the inhibition of ent-kaurene synthase (CPS and KS) activity by this compound chloride in a cell-free plant extract.

Materials:

-

Plant tissue (e.g., immature seeds, pumpkin endosperm, or wheat seedlings)

-

Extraction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10% glycerol, 2 mM DTT)

-

Substrate: [³H]-Geranylgeranyl diphosphate (GGPP) or unlabeled GGPP

-

Inhibitor: this compound chloride solutions of varying concentrations

-

Cofactors: MgCl₂

-

Reaction Stop Solution: Saturated Na₂CO₃ or KOH in methanol

-

Organic Solvent: Hexane or diethyl ether for extraction

-

Scintillation fluid and counter (for radiolabeled substrate) or GC-MS equipment (for unlabeled substrate)

Methodology:

-

Preparation of Cell-Free Extract:

-

Harvest fresh plant tissue and immediately place it in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

-

Further centrifuge the supernatant at a higher speed (e.g., 100,000 x g) to pellet microsomes, yielding a supernatant containing the soluble enzymes (CPS and KS) from the plastids.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up reaction tubes on ice, each containing the cell-free extract (adjusted to a specific protein concentration), assay buffer, and MgCl₂.

-

Add this compound chloride to the treatment tubes to achieve a range of final concentrations (e.g., 10⁻⁶ M to 10⁻³ M). Include a control tube with no inhibitor.

-

Pre-incubate the tubes for 5-10 minutes at the reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate (e.g., [³H]-GGPP).

-

Incubate for a defined period (e.g., 30-60 minutes) at the reaction temperature.

-

-

Product Extraction and Quantification:

-

Stop the reaction by adding the stop solution.

-

Extract the product, ent-kaurene, by vortexing with an equal volume of hexane.

-

Centrifuge to separate the phases and collect the upper organic phase.

-

If using [³H]-GGPP: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts are proportional to the amount of [³H]-ent-kauregne* formed.

-

If using unlabeled GGPP: Evaporate the organic phase to dryness under a stream of nitrogen. Resuspend the residue in a suitable solvent and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ent-kaurene.

-

-

Data Analysis:

-

Calculate the rate of enzyme activity for the control and each inhibitor concentration.

-

Express the activity in the this compound-treated samples as a percentage of the control activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for assessing this compound's inhibitory effects in vitro.

Conclusion

This compound chloride is a highly effective plant growth retardant that exerts its physiological effects by directly intervening in the gibberellin biosynthesis pathway. Its primary mode of action is the inhibition of the terpene cyclases ent-copalyl diphosphate synthase (CPS) and, to a lesser degree, ent-kaurene synthase (KS). By blocking these crucial early steps, this compound effectively reduces the endogenous pool of bioactive gibberellins, leading to a decrease in cell elongation and resulting in shorter, more robust plant stems. The data and protocols presented in this guide offer a technical foundation for researchers investigating the precise biochemical interactions of this compound and other growth retardants with the gibberellin metabolic pathway.

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How this compound Improves Plant Growth, Strength, and Yield Stability [jindunchemical.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 7. Plant Growth Regulators - Gibberellins (GA) inhibitors - this compound [clinisciences.com]

- 8. jkip.kit.edu [jkip.kit.edu]

- 9. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound Chloride's growth control principle [agriplantgrowth.com]

- 13. neuroquantology.com [neuroquantology.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Chlormequat Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormequat chloride, a quaternary ammonium salt, is a widely utilized plant growth regulator. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside spectroscopic data for its characterization. Furthermore, this guide illustrates its inhibitory effect on the gibberellin biosynthesis pathway and outlines a standard workflow for its detection in agricultural matrices. The information compiled herein serves as a critical resource for researchers and professionals engaged in the fields of agricultural science, analytical chemistry, and drug development.

Chemical Structure and Identification

This compound chloride, with the IUPAC name 2-chloro-N,N,N-trimethylethan-1-aminium chloride, is an organic salt. The active component is the this compound cation, a quaternary ammonium cation, which is paired with a chloride anion.[1]

Chemical Structure:

Molecular Formula: C5H13Cl2N[2]

CAS Number: 999-81-5[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound chloride is presented in the table below. The compound is a colorless to white crystalline solid that is highly hygroscopic and readily soluble in water.[3]

| Property | Value | Reference |

| Molecular Weight | 158.07 g/mol | [1] |

| Melting Point | 245 °C (decomposes) | [3] |

| Appearance | Colorless to white hygroscopic crystals | [3] |

| Odor | Fish-like | [1] |

| Solubility in Water | >1 kg/kg (20 °C) | |

| Solubility in Ethanol | 320 g/kg (20 °C) | [1] |

| Solubility in Methanol | >25 g/kg (20 °C) | [1] |

| Vapor Pressure | < 1 x 10-6 Pa (20 °C) | |

| Stability | Stable in aqueous solutions; decomposes on heating. |

Synthesis of this compound Chloride

This compound chloride is synthesized through the quaternization of trimethylamine with 1,2-dichloroethane.[4]

Reaction:

(CH3)3N + ClCH2CH2Cl → [ClCH2CH2N(CH3)3]+Cl-

Detailed Experimental Protocol for Laboratory-Scale Synthesis

This protocol describes a general procedure for the synthesis of this compound chloride.

Materials:

-

Trimethylamine (gas or solution in a suitable solvent)

-

1,2-dichloroethane

-

A suitable solvent (e.g., acetonitrile or ethanol)

-

Reaction vessel equipped with a stirrer, condenser, and gas inlet (if using gaseous trimethylamine)

-

Heating and cooling system

Procedure:

-

Charge the reaction vessel with 1,2-dichloroethane and the chosen solvent.

-

Heat the mixture to the desired reaction temperature (typically between 80-115°C).[5]

-

Slowly bubble gaseous trimethylamine through the solution or add a solution of trimethylamine dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

-

Maintain the reaction mixture at the set temperature with continuous stirring for a sufficient period to ensure complete reaction. Reaction time can vary depending on the scale and specific conditions.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound chloride, will precipitate out of the solution as a white solid.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified this compound chloride under vacuum.

-

The progress of the reaction and the purity of the product can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Spectroscopic Properties

The structural identity of this compound chloride can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O): [6]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.04 | t | -CH₂-Cl |

| 3.81 | t | -CH₂-N⁺ |

| 3.24 | s | -N⁺(CH₃)₃ |

¹³C NMR (D₂O):

| Chemical Shift (ppm) | Assignment |

| 67.5 | -CH₂-N⁺ |

| 54.3 | -N⁺(CH₃)₃ |

| 39.8 | -CH₂-Cl |

Infrared (IR) Spectroscopy

The IR spectrum of this compound chloride exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (methyl and methylene groups) |

| ~1480 | C-H bending (asymmetric) of CH₃-N⁺ |

| ~1470 | C-H scissoring of -CH₂- |

| ~960, 910 | C-N stretching |

| ~750 | C-Cl stretching |

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound chloride functions as a plant growth retardant by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. Specifically, it blocks the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, a key precursor in the gibberellin pathway. This inhibition is achieved by targeting the enzyme ent-kaurene synthase.

Caption: Inhibition of Gibberellin Biosynthesis by this compound Chloride.

Analytical Methodology: Quantification of this compound Chloride

The quantification of this compound chloride residues in various matrices, particularly in food and environmental samples, is crucial for regulatory compliance and safety assessment. The most common and reliable method for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Pesticide Residue Analysis

A typical workflow for the analysis of this compound chloride residues in a solid matrix such as cereals is depicted below. This workflow often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[7][8]

Caption: General Experimental Workflow for this compound Chloride Residue Analysis.

Detailed Protocol for LC-MS/MS Analysis in Wheat

This protocol provides a step-by-step guide for the determination of this compound chloride in wheat samples using the QuEChERS extraction method followed by LC-MS/MS analysis.[7]

6.2.1. Sample Preparation (QuEChERS)

-

Homogenization: Mill a representative sample of wheat grains into a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized wheat sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate amount of an internal standard (e.g., deuterated this compound chloride).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 50 mg Primary Secondary Amine (PSA) and 150 mg MgSO₄).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed (e.g., 10,000 g) for 2 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

6.2.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard for accurate quantification and confirmation. For this compound, typical transitions would involve the precursor ion (m/z 122) and product ions (e.g., m/z 58, 79).

6.2.3. Quantification

Prepare a matrix-matched calibration curve by spiking known concentrations of a this compound chloride standard into blank wheat extracts that have undergone the same sample preparation procedure. The concentration of this compound chloride in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound chloride. The information presented, including the tabulated data, detailed experimental protocols, and visual diagrams of its mechanism of action and analytical workflow, is intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is essential for its safe and effective use in agriculture and for accurate monitoring to ensure regulatory compliance and consumer safety.

References

- 1. This compound Chloride | C5H13Cl2N | CID 13836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound chloride synthesis - chemicalbook [chemicalbook.com]

- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 4. IE914485A1 - A method and apparatus for producing this compound - Google Patents [patents.google.com]

- 5. This compound chloride(999-81-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. Development of a QuEChERS-LCMS/MS method for simultaneous estimation of tebuconazole and this compound chloride in wheat crop - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of Chlormequat on Plant Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormequat Chloride (CCC) is a quaternary ammonium compound widely utilized as a plant growth regulator. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, leading to a cascade of physiological and morphological changes in plants. This technical guide provides a comprehensive overview of the effects of this compound on plant development, with a focus on its mechanism of action, quantitative physiological impacts, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in plant science and the development of growth-regulating compounds.

Introduction

This compound Chloride, chemically known as (2-chloroethyl)trimethylammonium chloride, is a synthetic organic compound first recognized for its plant growth-regulating properties in the mid-20th century.[1] It is primarily employed in agriculture and horticulture to control plant height, prevent lodging in cereal crops, and enhance the aesthetic qualities of ornamental plants.[2][3] The physiological effects of this compound are extensive, ranging from altered stem elongation and root development to changes in chlorophyll content and stress tolerance.[4][5] Understanding these effects at a molecular and whole-plant level is crucial for its effective and safe application.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The predominant mechanism by which this compound exerts its effects is through the inhibition of the gibberellin (GA) biosynthesis pathway.[6] Gibberellins are a class of diterpenoid hormones that play a critical role in regulating various aspects of plant growth and development, most notably stem elongation.

This compound acts at the early stages of the GA biosynthesis pathway by blocking the activity of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS) .[6] These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a precursor for all gibberellins. By inhibiting these steps, this compound effectively reduces the endogenous levels of bioactive gibberellins, leading to a decrease in cell elongation and the characteristic dwarfing effect.[4]

Interaction with Other Phytohormone Signaling Pathways

While the primary target of this compound is the gibberellin pathway, its application can lead to secondary effects on other phytohormone signaling pathways, creating a complex regulatory network.

-

Auxin: There is evidence of crosstalk between gibberellin and auxin signaling. A reduction in GA levels can modulate auxin transport and signaling, which may contribute to the observed changes in root architecture and apical dominance.[7][8]

-

Cytokinins: The balance between gibberellins and cytokinins is crucial for regulating cell division and differentiation. By suppressing gibberellin synthesis, this compound may indirectly alter the cytokinin balance, potentially influencing processes like lateral bud development.[9][10]

Quantitative Physiological Effects of this compound

The application of this compound leads to a range of measurable physiological changes in plants. The extent of these effects is dependent on the plant species, developmental stage, application concentration, and environmental conditions.

Data Presentation

The following tables summarize the quantitative effects of this compound on various physiological parameters as reported in the scientific literature.

Table 1: Effect of this compound on Plant Height and Stem Diameter

| Plant Species | This compound Concentration | Reduction in Plant Height (%) | Increase in Stem Diameter (%) | Reference |

| Wheat (Triticum aestivum) | 2.0% solution | 38.71 | Not Reported | [11] |

| Wheat (Triticum aestivum) | 2.5% solution | 18.95 | Not Reported | [11] |

| Baby Primrose (Primula forbesii) | 500 ppm | 16-27 | Not Reported | [12] |

| Coleus (Coleus scutellarioides) | 10-1000 ppm | Significant decrease | Not Reported | [13] |

| Tomato (Solanum lycopersicum) | 250 ppm | Not Reported | Not Reported | [14] |

| Tomato (Solanum lycopersicum) | 500 ppm | Not Reported | Not Reported | [14] |

| Tomato (Solanum lycopersicum) | 1000 ppm | Not Reported | Not Reported | [14] |

Table 2: Effect of this compound on Root Development and Biomass

| Plant Species | This compound Concentration | Change in Root Length (%) | Change in Root Biomass/Weight (%) | Reference |

| Wheat (Triticum aestivum) | 2.0% solution | +38 | Not Reported | [11] |

| Angelica sinensis | 0.1 g/L | Not Reported | +25 (dry weight) | [15] |

| Angelica sinensis | 1.0 g/L | Not Reported | +22 (dry weight) | [15] |

Table 3: Effect of this compound on Photosynthetic Pigments

| Plant Species | This compound Concentration | Increase in Chlorophyll a (%) | Increase in Chlorophyll b (%) | Increase in Total Chlorophyll (%) | Increase in Carotenoids (%) | Reference |

| Tomato (Solanum lycopersicum) | 500 ppm | Significant increase | Significant increase | Significant increase | Significant increase | [14] |

Table 4: Effect of this compound on Yield and Yield Components

| Plant Species | This compound Concentration | Change in Yield (%) | Change in Yield Components | Reference |

| Wheat (Triticum aestivum) | 2, 4, and 8 L/ha | Significant increase | Increased number of ears per plant | [12] |

| Tomato (Solanum lycopersicum) | 250 ppm | Increased fruit weight | Increased total soluble solids and vitamin C | [14] |

| Tomato (Solanum lycopersicum) | 500 ppm | Increased fruit weight | Increased total soluble solids and vitamin C | [14] |

| Tomato (Solanum lycopersicum) | 1000 ppm | Decreased plant productivity | - | [14] |

| Tomato (Lycopersicon esculentum) | Not specified | Decreased fruit yield, number, and size | Accelerated flowering | [11] |

| Barley (Hordeum vulgare) | Not specified | +0.25 t/ha (non-significant) | Did not reduce lodging or crop height | [2] |

| Coleus (Coleus scutellarioides) | 10-1000 ppm | Increased tuber yield | Increased number of leaves and branches | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the physiological effects of this compound on plant development.

General Greenhouse Experiment Protocol for this compound Application

-

Plant Material and Growth Conditions:

-

Select a uniform batch of seedlings of the desired plant species and cultivar.

-

Transplant seedlings into pots of appropriate size (e.g., 15 cm diameter) filled with a standardized potting mix.

-

Acclimatize the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16/8 h photoperiod, and a specified light intensity) for one to two weeks before treatment.

-

Water the plants as needed to maintain adequate soil moisture.

-

-

This compound Solution Preparation and Application:

-

Prepare a stock solution of this compound Chloride (e.g., 10,000 ppm) using distilled water.

-

From the stock solution, prepare a series of working solutions of desired concentrations (e.g., 250, 500, 1000, 1500 ppm).

-

Apply the this compound solutions as a foliar spray until runoff, ensuring even coverage of all aerial parts of the plant. A typical application volume is 2-3 quarts per 100 sq. ft.[1]

-

Include a control group sprayed with distilled water only.

-

Perform the application during the early morning or on a cloudy day to ensure slow drying and better uptake.[1]

-

Avoid watering the foliage for at least 6 hours post-application.[1]

-

-

Data Collection and Measurements:

-

Plant Height and Stem Diameter: Measure the height of the main stem from the soil surface to the apical bud and the stem diameter at a marked position at regular intervals (e.g., weekly) after treatment.

-

Root and Shoot Biomass: At the end of the experiment, carefully remove the plants from the pots. Separate the shoots from the roots. Gently wash the roots to remove soil. Dry the shoot and root samples in an oven at 70°C until a constant weight is achieved to determine the dry biomass.

-

Chlorophyll Content: See Protocol 4.2.

-

Yield Parameters: For fruiting plants, record the number of flowers, number of fruits, and the fresh weight of harvested fruits. For cereal crops, measure parameters like the number of tillers, number of grains per spike, and 1000-grain weight.

-

Protocol for Spectrophotometric Determination of Chlorophyll Content

-

Sample Collection: Collect a known fresh weight of leaf tissue (e.g., 0.1 g) from a standardized position on the plant.

-

Pigment Extraction:

-

Homogenize the leaf tissue in 10 mL of 80% acetone using a mortar and pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

-

Collect the supernatant containing the pigments.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

-

-

Calculation:

-

Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × V / (1000 × W)

-

Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × V / (1000 × W)

-

Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W)

-

Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), and W = fresh weight of the leaf tissue (g).

-

Protocol for Gibberellin Extraction and Quantification (General Overview)

The quantification of endogenous gibberellins is a complex process that typically involves the following steps:

-

Sample Collection and Freezing: Collect plant tissue samples and immediately freeze them in liquid nitrogen to halt metabolic activity.

-

Extraction: Homogenize the frozen tissue in a suitable solvent, often 80% methanol.

-

Purification: The crude extract is purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis: The purified extract is analyzed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and quantification of different gibberellins.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

Caption: A Typical Experimental Workflow for a this compound Study.

Caption: Logical Relationships of this compound's Physiological Effects.

Conclusion

This compound Chloride is a potent plant growth regulator with well-defined physiological effects, primarily stemming from its inhibition of gibberellin biosynthesis. This guide has provided a technical overview of its mechanism of action, quantitative impacts on plant development, and detailed experimental protocols for its investigation. The presented data and methodologies offer a solid foundation for researchers and scientists to further explore the intricate roles of this compound in plant physiology and to develop novel applications for this and other growth-regulating compounds. A thorough understanding of its effects is paramount for optimizing its use in agricultural and horticultural practices while ensuring crop safety and productivity.

References

- 1. canr.msu.edu [canr.msu.edu]

- 2. Effects of timing and dose on levels of this compound in wheat, barley and oats | AHDB [ahdb.org.uk]

- 3. How this compound Improves Plant Growth, Strength, and Yield Stability [jindunchemical.com]

- 4. Anti-gibberellin Effect of synthetic growth retardant this compound chloride/Cycocel(CCC) on dormant Coleus tuber and it’s impact on Biochemical values | Neuroquantology [neuroquantology.com]

- 5. Plant Growth Regulators - Gibberellins (GA) inhibitors - this compound [clinisciences.com]

- 6. jkip.kit.edu [jkip.kit.edu]

- 7. Antagonistic activity of auxin and cytokinin in shoot and root organs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The combination of auxin and paraquat produces an additive effect on leaf bleaching but an antagonistic effect on root branching [maxapress.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Decreased active cytokinin levels inhibited the cytokinin signaling pathways to increase the lateral root number in mepiquat chloride-treated cotton (Gossypium hirsutum L.) seedlings | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. hort [journals.ashs.org]

- 13. neuroquantology.com [neuroquantology.com]

- 14. Effect of this compound and alar on some biochemical constituents in tomato plants and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulatory Effects of this compound Chloride on the Yield and Chemical Composition of Angelica sinensis Radix | MDPI [mdpi.com]

Chlormequat in Flora: A Technical Examination of Absorption and Movement Across Plant Species

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the uptake, translocation, and metabolic fate of the plant growth regulator chlormequat in various plant species. This whitepaper, designed for researchers, scientists, and professionals in drug development, synthesizes current scientific knowledge, presenting quantitative data, in-depth experimental methodologies, and visual representations of key biological pathways and workflows.

This compound is a quaternary ammonium compound widely used in agriculture to reduce stem elongation, thereby preventing lodging in cereal crops and improving yield stability. Its efficacy is intrinsically linked to its absorption by the plant, its movement to target tissues, and its subsequent metabolic breakdown. Understanding these processes at a molecular and physiological level is critical for optimizing its use and ensuring crop safety.

Core Findings on this compound Dynamics in Plants

This compound primarily functions by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for cell elongation.[1] Specifically, it targets the enzymes copalyl-diphosphate synthase and ent-kaurene synthase in the early stages of the gibberellin metabolic pathway. This inhibition leads to the characteristic dwarfing effect observed in treated plants. While its primary mode of action is well-established, its movement and persistence within the plant can vary significantly depending on the species, application method, and environmental conditions.

Comparative Uptake and Translocation: Wheat vs. Barley

Studies utilizing radiolabeled this compound (¹⁴C-chlormequat) have been instrumental in elucidating its uptake and translocation patterns. Research indicates that wheat generally exhibits a greater uptake of this compound compared to barley. The method of application—foliar spray versus root drench—also significantly influences the rate and extent of absorption.

Table 1: Quantitative Analysis of Foliar Uptake of ¹⁴C-Chlormequat in Wheat and Barley

| Plant Species | Time Post-Application (hours) | Uptake (% of Applied Radioactivity) |

| Wheat (Triticum aestivum) | 24 | Data not available in cited sources |

| 48 | Data not available in cited sources | |

| 72 | Data not available in cited sources | |

| Barley (Hordeum vulgare) | 24 | Data not available in cited sources |

| 48 | Data not available in cited sources | |

| 72 | Data not available in cited sources |

Note: While qualitative comparisons suggest higher uptake in wheat, specific quantitative data from a direct comparative study was not available in the searched literature.

Table 2: Distribution of ¹⁴C-Chlormequat in Wheat Following Root Uptake

| Plant Tissue | Time Post-Application (days) | Distribution (% of Total Uptake) |

| Roots | 7 | Data not available in cited sources |

| Shoots | 7 | 82% (recovered as parent compound and breakdown products) |

| Released as ¹⁴CO₂ | 7 | 5% |

Data synthesized from studies on summer wheat seedlings.[2]

Translocation of this compound is generally considered to be limited. Studies on wheat have shown that after foliar application, the majority of the compound remains in the treated leaves, with minimal movement to other plant parts. This suggests that this compound has low phloem mobility. Any movement that does occur is primarily thought to be through the xylem, the plant's water-conducting tissue.

Metabolic Fate of this compound

Once absorbed, this compound is relatively stable within the plant. However, it can be metabolized to a limited extent. The primary metabolite identified is choline, which can be further incorporated into other molecules like betaine, and eventually glycine and serine.[2] In wheat, after 7.5 days, approximately 50% of the absorbed this compound is metabolized.[2]

Table 3: Metabolism of this compound in Wheat Seedlings

| Compound | Time Post-Application (days) | Percentage of Recovered Radioactivity |

| This compound (Parent) | 7.5 | 50% |

| Metabolites (Choline, etc.) | 7.5 | 50% |

Data derived from root uptake experiments in summer wheat.[2]

Experimental Methodologies

The quantification of this compound uptake and translocation relies on a combination of radiolabeling studies and advanced analytical techniques.

Key Experimental Protocols

1. Radiolabeled this compound Uptake and Translocation Study (Hydroponic System)

This protocol outlines a typical experiment to quantify the absorption and movement of this compound in a controlled environment.

-

Plant Material: Wheat and barley seedlings are grown in a hydroponic solution (e.g., Hoagland solution) until they reach a specific growth stage (e.g., three-leaf stage).

-

Radiolabeling: ¹⁴C-labeled this compound of a known specific activity is added to the hydroponic solution for root uptake studies, or applied to a specific leaf area for foliar uptake studies.

-

Sampling: At designated time points (e.g., 24, 48, 72 hours), plants are harvested. For root uptake studies, roots are thoroughly rinsed to remove external radioactivity.

-

Sample Processing: Plants are dissected into different tissues (roots, stems, leaves). The fresh and dry weight of each tissue is recorded.

-

Quantification: The amount of radioactivity in each plant tissue is determined using liquid scintillation counting (LSC) after combustion of the dried plant material.

-

Analysis: The percentage of applied ¹⁴C-chlormequat taken up by the plant and its distribution among the different tissues is calculated.

2. This compound Residue Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the precise quantification of this compound in plant tissues.

-

Sample Extraction: A homogenized plant sample is extracted with a suitable solvent, typically a methanol/water mixture. An isotopically labeled internal standard (e.g., d4-chlormequat) is added to correct for matrix effects and procedural losses.

-

Cleanup: The extract is centrifuged and filtered. Depending on the matrix, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering compounds.

-

LC Separation: The cleaned extract is injected into a liquid chromatograph. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar this compound molecule.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is detected and quantified using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for this compound and its internal standard ensure high selectivity and sensitivity.

Visualizing a Key Biological Pathway

The primary mechanism of action of this compound is the inhibition of gibberellin biosynthesis. The following diagram illustrates this pathway and the point of inhibition.

References

An In-Depth Technical Guide to the Molecular Targets of Chlormequat in the Gibberellin Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormequat, a quaternary ammonium plant growth regulator, is widely utilized in agriculture to reduce stem elongation and enhance crop stability. Its primary mechanism of action involves the inhibition of gibberellin (GA) biosynthesis. This technical guide provides a detailed examination of the specific molecular targets of this compound within the gibberellin biosynthetic pathway. While qualitative data firmly establishes the inhibitory action of this compound on the early stages of GA synthesis, a comprehensive review of the current literature reveals a notable absence of specific quantitative inhibition data, such as IC50 or Ki values. This guide summarizes the established targets, provides detailed experimental protocols for the relevant enzyme assays, and visualizes the biochemical cascade to offer a foundational resource for researchers in plant science and agrochemical development.

Introduction to this compound and the Gibberellin Pathway

Gibberellins are a class of diterpenoid hormones that play a crucial role in various plant developmental processes, including stem elongation, seed germination, and flowering.[1][2] The biosynthesis of GAs is a complex enzymatic pathway that begins with the formation of ent-kaurene from geranylgeranyl diphosphate (GGPP).[3][4][5]

This compound chloride (CCC) is classified as an "onium" compound, a group of plant growth retardants known to interfere with the early steps of the GA biosynthetic pathway.[4][5][6] Its application leads to a reduction in the endogenous levels of bioactive GAs, resulting in the characteristic dwarfing phenotype in treated plants.[7]

Molecular Targets of this compound

The primary molecular targets of this compound within the gibberellin biosynthesis pathway are two key terpene cyclases:

-

ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the first committed step in GA biosynthesis, the cyclization of the C20 precursor, geranylgeranyl diphosphate (GGPP), to form ent-copalyl diphosphate (ent-CPP).[3][4][8]

-

ent-Kaurene Synthase (KS): Following the action of CPS, KS catalyzes the further cyclization of ent-CPP to produce the tetracyclic diterpene hydrocarbon, ent-kaurene.[3][4][9]

This compound acts as an inhibitor of both CPS and, to a lesser extent, KS.[4][5] By blocking these enzymes, this compound effectively halts the production of ent-kaurene, the precursor for all downstream gibberellins.

Gibberellin Biosynthesis Pathway and this compound's Points of Inhibition

The early stages of the gibberellin biosynthesis pathway, highlighting the inhibitory action of this compound, are depicted below.

Quantitative Inhibition Data

A thorough review of the scientific literature indicates a lack of specific quantitative data (e.g., IC50 or Ki values) for the inhibition of ent-copalyl diphosphate synthase and ent-kaurene synthase by this compound. While several sources state that relatively high concentrations of this compound are required to achieve inhibition in cell-free assays, precise figures are not provided.[4] This represents a significant knowledge gap in the understanding of the precise inhibitory potency of this compound.

Table 1: Summary of Available Inhibition Data for this compound

| Enzyme Target | Inhibitor | Quantitative Data (IC50/Ki) | Source Organism for Enzyme | Reference |

| ent-Copalyl Diphosphate Synthase (CPS) | This compound | Not Reported | Gibberella fujikuroi, Higher Plants | [4][5] |

| ent-Kaurene Synthase (KS) | This compound | Not Reported | Gibberella fujikuroi, Higher Plants | [4][5] |

Experimental Protocols

The following sections provide detailed methodologies for assaying the activity of ent-copalyl diphosphate synthase and ent-kaurene synthase. These protocols can be adapted for inhibitor screening, including the evaluation of this compound's inhibitory effects.

ent-Copalyl Diphosphate Synthase (CPS) Activity Assay

This protocol is based on the expression of recombinant CPS and the subsequent analysis of the enzymatic product.

Workflow for CPS Activity Assay

Methodology:

-

Recombinant Enzyme Production:

-

The coding sequence for ent-copalyl diphosphate synthase is cloned into a suitable bacterial expression vector (e.g., pET vector series).

-

The resulting plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The recombinant enzyme is purified from the cell lysate, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[7][10]

-

-

Enzymatic Reaction:

-

The reaction mixture is prepared containing a suitable buffer (e.g., 50 mM MOPS, pH 6.5), MgCl₂, β-mercaptoethanol, the substrate geranylgeranyl diphosphate (GGPP), and the purified CPS enzyme.[6][10]

-

For inhibition studies, varying concentrations of this compound are added to the reaction mixture.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction and Analysis:

ent-Kaurene Synthase (KS) Activity Assay

This assay typically involves a coupled reaction where the substrate for KS, ent-CPP, is generated in situ by CPS.

Workflow for Coupled CPS/KS Activity Assay

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. steberlab.org [steberlab.org]

- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jkip.kit.edu [jkip.kit.edu]

- 5. Tailored biosynthesis of gibberellin plant hormones in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-gibberellin Effect of synthetic growth retardant this compound chloride/Cycocel(CCC) on dormant Coleus tuber and it’s impact on Biochemical values | Neuroquantology [neuroquantology.com]

- 8. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 9. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Chlormequat in Mammalian Systems: A Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlormequat, a plant growth regulator, has been the subject of extensive toxicological evaluation in various mammalian systems. This technical guide provides a comprehensive overview of its toxicological profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, sub-chronic, and chronic toxicity. Furthermore, this document delves into the genotoxic, reproductive, developmental, and neurotoxic potential of this compound. All quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed methodologies, based on internationally recognized guidelines, for pivotal experiments are described, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a quaternary ammonium compound used in agriculture to control plant growth by inhibiting gibberellin biosynthesis.[1] Its potential for human exposure through dietary intake has necessitated a thorough toxicological assessment to ensure consumer safety. This guide synthesizes the available scientific data on the effects of this compound in mammalian systems, providing a critical resource for researchers and professionals in the fields of toxicology and drug development.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological fate of this compound in mammals is characterized by rapid absorption and excretion, with limited metabolism.

Absorption: Following oral administration in rats, this compound is rapidly and almost completely absorbed from the gastrointestinal tract. Dermal absorption is significantly lower, estimated to be less than 10%.[2]

Distribution: Once absorbed, this compound is widely distributed throughout the body.

Metabolism: this compound undergoes limited metabolism in animals and is primarily excreted unchanged. Minor metabolites that have been identified include choline and other N-choline salts.[2]

Excretion: The primary route of excretion is via the urine, accounting for approximately 90% of the administered dose. Excretion is rapid, indicating a low potential for bioaccumulation.[2]

Toxicological Endpoints

Acute Toxicity

This compound exhibits moderate acute toxicity following oral ingestion, with some variability across species.

| Test | Species | Route | LD50/LC50 | Reference |

| Oral LD50 | Mouse | Oral | 215 - 1020 mg/kg bw | [3] |

| Oral LD50 | Rat | Oral | 800 - 1000 mg/kg bw | [2] |

| Oral LD50 | Rabbit | Oral | 10 - 80 mg/kg bw | [2] |

| Oral LD50 | Cat | Oral | 10 - 80 mg/kg bw | [2] |

| Oral LD50 | Dog | Oral | 10 - 80 mg/kg bw | [2] |

| Dermal LD50 | Rat | Dermal | >4000 mg/kg bw | [2] |

| Dermal LD50 | Rabbit | Dermal | 440 mg/kg bw | [2] |

| Inhalation LC50 | Rat | Inhalation | >2.51 mg/L | [2] |

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 401)

-

Test Animals: Healthy, young adult rats.

-

Housing: Housed in individual cages with controlled temperature, humidity, and light-dark cycle.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.

Sub-chronic and Chronic Toxicity

Repeated exposure to this compound has been shown to cause reductions in body weight and feed consumption at higher doses.

| Study Duration | Species | NOAEL | LOAEL | Effects at LOAEL | Reference |

| 90-day | Rat | 61 mg/kg bw/day | 189 mg/kg bw/day | Reduced body weight gain and feed intake in males. | [4] |

| 1-year | Dog | 4.7 mg/kg bw/day | 9.2 mg/kg bw/day | Vomiting, salivation, and decreased body weight gain. | [4] |

| 2-year | Rat | 42 mg/kg bw/day | 120 mg/kg bw/day | Reduced weight gain and feed consumption. | [2] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

-

Test Animals: Young, healthy rodents (typically rats).

-

Group Size: At least 10 males and 10 females per dose group.

-

Dose Levels: At least three dose levels plus a control group.

-

Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry analyses at the end of the study.

-

Pathology: Gross necropsy and histopathological examination of organs and tissues.

Genotoxicity

This compound has been evaluated in a battery of genotoxicity tests and has not shown evidence of mutagenic or genotoxic potential.

| Test Type | System | Result |

| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium, E. coli | Non-mutagenic |

| In vitro Mammalian Cell Gene Mutation Test | - | Negative |

| In vivo Mammalian Erythrocyte Micronucleus Test | - | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have not shown any evidence of a carcinogenic potential for this compound.[2]

| Species | Duration | Result | Reference |

| Rat | 2 years | No evidence of carcinogenicity | [2] |

| Mouse | 78 weeks | No evidence of carcinogenicity | [2] |

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity indicate that this compound does not cause adverse reproductive effects or developmental malformations at doses that are not maternally toxic.

| Study Type | Species | Parental NOAEL | Offspring NOAEL | Developmental NOAEL | Effects | Reference |

| Two-Generation Reproduction | Rat | 69 mg/kg bw/day | - | - | Reduced feed consumption and body weight gain in parental animals at higher doses. | [2] |

| Developmental Toxicity | Rat | 75 mg/kg bw/day | - | 225 mg/kg bw/day (highest dose tested) | Clinical signs and reduced body weight and feed consumption in dams at the highest dose. No malformations observed. | [2] |

| Developmental Toxicity | Rabbit | - | - | 20 mg/kg bw/day | No malformations observed. | [2] |

Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

-

Test Animals: Male and female rats (P generation).

-

Dosing: The test substance is administered to the P generation before mating, during mating, gestation, and lactation. Dosing is continued for the F1 generation through their maturation, mating, and production of the F2 generation.

-

Endpoints: Reproductive performance of both generations (e.g., fertility, gestation length, litter size), and the growth, viability, and development of the offspring are evaluated.

Neurotoxicity

The primary mechanism of this compound's toxicity is believed to be its interaction with the cholinergic system. It acts as a partial agonist of the nicotinic acetylcholine receptor.[2] At high concentrations, it may also act as a weak acetylcholinesterase inhibitor.[5] Clinical signs of toxicity at high doses, such as salivation and tremors, are consistent with cholinergic stimulation.[2]

Conclusion

The toxicological profile of this compound in mammalian systems is well-characterized. It exhibits moderate acute oral toxicity and its repeated-dose toxicity is primarily associated with reduced body weight and feed consumption at high doses. This compound is not genotoxic or carcinogenic. Reproductive and developmental effects are only observed at maternally toxic doses. The primary mechanism of toxicity is its interaction with the cholinergic system as a partial agonist of nicotinic acetylcholine receptors. The established No-Observed-Adverse-Effect Levels (NOAELs) from various studies provide a robust basis for risk assessment and the establishment of safe exposure limits for humans.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 3. oecd.org [oecd.org]

- 4. fao.org [fao.org]

- 5. A case report of fatal this compound poisoning: Identification of potential additional mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlormequat's Impact on Chlorophyll Content and Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormequat chloride (CCC), a quaternary ammonium compound, is a widely utilized plant growth regulator.[1][2] Its primary function is to curtail excessive vegetative growth, particularly stem elongation, thereby preventing lodging in cereal crops and improving the overall plant structure.[1][3] Discovered in the 1950s, it was one of the first plant growth regulators to be identified.[4] this compound is known to influence a range of physiological processes in plants, leading to shorter, sturdier stems, increased root development, and, notably, alterations in photosynthetic capacity.[4][5] This guide provides a detailed technical overview of this compound's mechanism of action and its subsequent effects on chlorophyll content and photosynthesis, supported by quantitative data and experimental methodologies.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of this compound is the inhibition of gibberellin (GA) biosynthesis.[6][7] Gibberellins are a class of plant hormones responsible for promoting cell elongation, and consequently, stem growth.[3] this compound, classified as an "onium-type" growth retardant, specifically targets the early stages of the GA biosynthetic pathway.[6][8] It blocks the activity of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS).[6][8] This inhibition curtails the conversion of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a critical precursor for all gibberellins.[6][8] The resulting decrease in endogenous gibberellin levels leads to reduced cell elongation and the characteristic dwarfing effect on plants.[3][9]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound Chloride's growth control principle [agriplantgrowth.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The feature and application of this compound Chloride - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 6. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of Gibberellin Biosynthesis: Applications in Agriculture and Horticulture | Semantic Scholar [semanticscholar.org]

- 8. jkip.kit.edu [jkip.kit.edu]

- 9. Anti-gibberellin Effect of synthetic growth retardant this compound chloride/Cycocel(CCC) on dormant Coleus tuber and it’s impact on Biochemical values | Neuroquantology [neuroquantology.com]

Methodological & Application

Application Notes and Protocols for Chlormequat Residue Detection in Crops

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of chlormequat residues in various crop matrices. The methodologies outlined are based on modern analytical techniques to ensure high sensitivity, selectivity, and accuracy, catering to the stringent requirements of food safety and regulatory compliance.

Introduction

This compound is a quaternary ammonium salt widely used as a plant growth regulator to shorten and strengthen the stems of cereal crops, preventing lodging and improving yield.[1][2] It is also utilized on some fruit and vegetable crops to enhance flowering and fruit set.[1][2] Due to potential human health concerns, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities.[1][3] Accurate and sensitive analytical methods are therefore crucial for monitoring this compound residues in crops to ensure consumer safety and compliance with international trade standards.

This document details two primary analytical approaches for this compound residue analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). A generic workflow for the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, a widely adopted and efficient extraction technique, is also presented.[4]

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most prevalent and preferred technique for the analysis of polar and ionic compounds like this compound due to its high sensitivity, specificity, and minimal sample derivatization requirements.[1][2][5]

2.1.1. Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for this compound detection in different crop matrices.

| Crop Matrix | Extraction Method | LC Column | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Cereals (Buckwheat flour) | QuPPe | BEH Amide | - | <0.005 | 94 - 102 | < 4 | [3] |

| Various Foods | Methanol/Water | MonoChrom MS | - | - | 63.9 - 93.4 | - | [6] |

| Cereals (Wheat) | Single Solvent | - | - | <0.01 | - | - | [7] |

| Fruits (Pears, Grapes) | SPE | C8 | 0.03 | 0.08 | - | 8-13 | [8][9] |

| Maize, Soybean | Acetic Acid, SPE | IC | - | - | 74.7 - 109.5 | 2.7 - 11.0 | [5] |

| Peach, Apricot | Methanol/Water, SPE | - | - | 0.01 | - | - | [2] |

| Tomato | Methanol/Water | HILIC | - | 0.002 | 78.5 - 104.0 | 9.5 - 13.2 | [10] |

2.1.2. Experimental Protocol: LC-MS/MS Analysis of this compound in Cereals

This protocol is a generalized procedure based on common practices reported in the literature.[1][3][7]

Sample Preparation (QuPPe Method)

-

Homogenization: Homogenize a representative sample of the cereal grain. For dry samples like flour, use as is. For whole grains, cryogenic milling is recommended.[6]

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acidified methanol (e.g., with 1% formic acid).

-

Add an appropriate amount of an isotopically labeled internal standard (e.g., d4-chlormequat) to compensate for matrix effects and procedural losses.[6]

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the sample at ≥3500 g for 5-10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Conditions

-

LC System: Agilent 1260 UHPLC or equivalent.[7]

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.[7]

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar this compound molecule. A common choice is a BEH Amide column.[3]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate with formic acid) is typically used.[11]

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.[11]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor at least two transitions for this compound for confirmation and quantification (e.g., m/z 122 -> 58 and 122 -> 60). The internal standard (d4-chlormequat) would have a precursor ion of m/z 126.[12]

Data Analysis

-

Quantify this compound using a matrix-matched calibration curve prepared in a blank extract of the same crop type to account for matrix effects.[13]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While less common due to the non-volatile nature of this compound, GC-MS/MS can be used after a derivatization step. However, modern methods often employ direct analysis. The QuEChERS sample preparation method is well-suited for GC-MS/MS analysis.

2.2.1. Quantitative Data Summary

The following table presents performance data for a GC-MS/MS method for this compound detection.

| Crop Matrix | Extraction Method | GC Column | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Grains and Oils | QuEChERS | - | 0.004 - 0.009 | 0.01 - 0.03 | 73.6 - 99.1 | 2.34 - 7.78 | [13] |

2.2.2. Experimental Protocol: GC-MS/MS Analysis of this compound in Grains

This protocol is based on the QuEChERS methodology.[4][13]

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative sample of the grain.

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and an internal standard.

-

Shake vigorously for 1 minute.

-

Add QuEChERS extraction salts (e.g., anhydrous magnesium sulfate and sodium chloride).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents (e.g., PSA and C18) and anhydrous magnesium sulfate.[13]

-

Shake for 30 seconds to 1 minute.

-

-

Centrifugation: Centrifuge at high speed for 5 minutes.

-

Final Extract: The supernatant is ready for GC-MS/MS analysis.

GC-MS/MS Conditions

-

GC System: A modern gas chromatograph with a programmable temperature injector.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms).

-

Injector: Pulsed splitless injection is often used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to ensure proper separation.

-

Ionization Mode: Electron Ionization (EI).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

Visualized Workflows

The following diagrams illustrate the experimental workflows for this compound residue analysis.

Caption: General workflow for this compound residue analysis in crops.

Caption: Detailed workflow of the QuEChERS sample preparation method.

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. QuEChERS: Home [quechers.eu]

- 5. The determination of underivatized this compound, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01874A [pubs.rsc.org]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. agilent.com [agilent.com]

- 8. Determination of this compound in fruit samples by liquid chromatography-electrospray-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of this compound Residues in Grains and Oils by Gas Chromatography-Tandem Massspectrometry with QuEChERS [agris.fao.org]

Application Note: Quantification of Chlormequat in Plant Tissues by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of the plant growth regulator Chlormequat in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is based on a modified QuPPe (Quick Polar Pesticides) extraction method, followed by analysis using an LC-MS/MS system. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the accurate determination of this compound residues in complex plant matrices.

Introduction

This compound is a quaternary ammonium compound widely used as a plant growth regulator to produce sturdier plants with thicker stalks, which aids in harvesting and increases crop productivity.[1] Its application is common in cereal crops like wheat and barley.[1] Due to potential health concerns, regulatory bodies have established maximum residue levels (MRLs) for this compound in various food commodities.[2][3] Therefore, a reliable and sensitive analytical method is crucial for monitoring its levels in plant tissues. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for quantifying trace levels of this compound.[1][4] This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental

Materials and Reagents

-

This compound chloride (analytical standard)

-

This compound-d4 chloride (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (C18 or cation exchange, if required for cleanup)

Sample Preparation (QuPPe Method)

The Quick Polar Pesticides (QuPPe) method is a widely adopted, simple, and effective extraction procedure for polar pesticides like this compound from food matrices of plant origin.

-

Homogenization: Homogenize a representative sample of the plant tissue (e.g., leaves, stems, fruits, grains) to a fine powder or paste. For dry samples like grains, cryogenic milling is recommended.[4]

-

Weighing: Accurately weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, reduce the weight to 5 g and add 5 mL of ultrapure water.

-

Internal Standard Spiking: Add a known amount of this compound-d4 internal standard solution to the sample. The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in recovery.[5]

-

Extraction: Add 10 mL of acidified methanol (e.g., with 1% formic acid) to the centrifuge tube.

-

Shaking: Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for direct injection ("dilute and shoot").

-

Optional Cleanup: For complex matrices, a solid-phase extraction (SPE) cleanup step using C18 or cation exchange cartridges can be employed to reduce matrix interference.[5][6]

LC-MS/MS Analysis

The analysis of this compound can be challenging due to its high polarity, making it poorly retained on conventional reversed-phase HPLC columns.[2] Therefore, a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide column is recommended.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | UPLC/UHPLC system |

| Column | ACQUITY UPLC BEH Amide column or equivalent HILIC column |

| Mobile Phase A | 20 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation (e.g., start with high organic and gradually increase aqueous) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |

| Capillary Voltage | 0.2 - 3.0 kV[8] |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 - 600 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 122.2 | 58.0[7][9] | 63.0[9] | Optimized (e.g., 15-25) |

| This compound-d4 | 126.2 | 58.0[7] | - | Optimized (e.g., 15-25) |

Quantification

Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank plant matrix extracts. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the samples is then determined from this calibration curve.

Results and Discussion

Method Validation

The method should be validated according to relevant guidelines (e.g., SANTE/11312/2021) to ensure its performance.

Table 3: Typical Method Validation Parameters

| Parameter | Typical Value |

| Linearity (R²) | > 0.99[10] |

| Limit of Detection (LOD) | 0.003 - 5 µg/kg[5][9] |

| Limit of Quantification (LOQ) | 0.01 - 0.08 mg/kg[6][9] |

| Accuracy (Recovery) | 80 - 110%[7] |

| Precision (RSD) | < 15%[9] |

The use of an isotopically labeled internal standard is crucial for achieving good accuracy and precision by correcting for matrix-induced signal suppression or enhancement.[5]

Workflow Diagram

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. This compound & Mepiquat Analyzed with LCMS - AppNote [mtc-usa.com]

- 3. agilent.com [agilent.com]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Determination of the plant growth regulator this compound in food by liquid chromatography-electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of this compound in fruit samples by liquid chromatography-electrospray-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. mdpi.com [mdpi.com]

- 9. The determination of underivatized this compound, fosetyl-aluminium and phosphonic acid residues in maize and soybean by LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01874A [pubs.rsc.org]

- 10. Optimisation of the quantitative determination of this compound by matrix-assisted laser desorption/ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chlormequat in Lodging Prevention of Wheat and Barley

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlormequat chloride (CCC) as a plant growth regulator to prevent lodging in wheat (Triticum aestivum L.) and barley (Hordeum vulgare L.). The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of action of this compound.

Introduction

Lodging, the permanent displacement of stems from their upright position, is a significant factor limiting yield and quality in wheat and barley production, particularly in high-input agricultural systems.[1][2][3] this compound chloride is a quaternary ammonium compound that acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for stem elongation.[4][5][6] This inhibition results in shorter, thicker, and stronger stems, thereby increasing the plant's resistance to lodging.[4][7]

Mechanism of Action: Gibberellin Biosynthesis Inhibition

This compound chloride primarily functions by blocking the early stages of the gibberellin (GA) biosynthesis pathway.[2][5] Specifically, it inhibits the activity of enzymes like copalyl-diphosphate synthase and ent-kaurene synthase.[5] This disruption leads to a reduction in the production of gibberellic acid (GA3), the primary hormone promoting cell elongation in the stem internodes.[4] The result is a more compact plant architecture with enhanced stem strength.[4][8]

Quantitative Data Summary

The application of this compound has been shown to have significant quantitative effects on various agronomic traits in wheat and barley. The following tables summarize key findings from multiple studies.

Table 1: Effect of this compound on Plant Height and Stem Diameter in Wheat

| Treatment (Active Ingredient) | Application Rate | Application Timing | Plant Height Reduction (%) | Stem Diameter Increase (%) | Reference |

| This compound Chloride | 1250-2500 mg/L | End of tillering to early jointing | 6.3 - 9.1 | 8.1 - 11.4 | [1] |

| This compound Chloride | 2.0% solution | Not specified | 38.71 (cv. Luyuan 502) | Not reported | [9] |

| This compound Chloride | 0.2% solution | First node and flag leaf stage | Not specified | Not specified | [10] |

Table 2: Efficacy of this compound in Reducing Lodging in Wheat and Barley